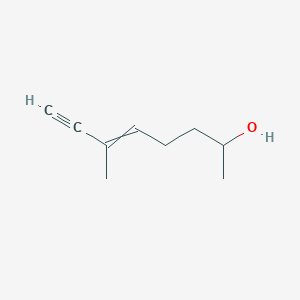
6-Methyloct-5-en-7-yn-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyloct-5-en-7-yn-2-ol is an organic compound characterized by the presence of both a double bond and a triple bond within its carbon chain. This compound belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. The molecular formula of this compound is C9H14O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyloct-5-en-7-yn-2-ol typically involves the use of alkyne and alkene chemistry. One common method is the partial hydrogenation of 6-methyloct-5-en-7-yne, where selective hydrogenation of the triple bond is achieved using a Lindlar catalyst. This process yields the desired alcohol while preserving the double bond.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale catalytic processes
Chemical Reactions Analysis
Types of Reactions
6-Methyloct-5-en-7-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the triple bond can yield alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar catalyst.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to halides.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Alkyl halides or other substituted derivatives.
Scientific Research Applications
6-Methyloct-5-en-7-yn-2-ol has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Methyloct-5-en-7-yn-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. These metabolites may interact with cellular receptors or enzymes, modulating biological processes such as signal transduction and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
6-Methyloct-5-en-7-yne: Similar structure but lacks the hydroxyl group.
6-Methyloct-5-en-2-ol: Contains a double bond and a hydroxyl group but lacks the triple bond.
6-Methyloct-7-yn-2-ol: Contains a triple bond and a hydroxyl group but lacks the double bond.
Uniqueness
6-Methyloct-5-en-7-yn-2-ol is unique due to the presence of both a double bond and a triple bond within the same molecule, along with a hydroxyl group
Properties
CAS No. |
62153-03-1 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
6-methyloct-5-en-7-yn-2-ol |
InChI |
InChI=1S/C9H14O/c1-4-8(2)6-5-7-9(3)10/h1,6,9-10H,5,7H2,2-3H3 |
InChI Key |
MOBVIPDEEJNGLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C(C)C#C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















